molecular formula C22H26N4O2S B2525124 4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877818-96-7

4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

Cat. No. B2525124
CAS RN: 877818-96-7
M. Wt: 410.54
InChI Key: LJUMPGDYNOXXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated various synthesis methods and the formation of derivatives for compounds structurally related to pyrimidoquinoline derivatives. For example, one study discusses the syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing efficient synthesis routes and the creation of novel compounds through the use of protective groups and cyclization reactions (Mizuno et al., 2006). This research is significant for the development of new pharmacologically relevant compounds and provides a foundation for further exploration of similar compounds' therapeutic potential.

Antimicrobial and Antitubercular Activities

Several studies have been conducted on the antimicrobial and antitubercular activities of pyrimidoquinoline derivatives and their analogs. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents highlights the ongoing exploration into new therapeutic agents for bacterial and fungal infections (Holla et al., 2006). Another study focuses on the antitubercular evaluation of substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, indicating the potential of such compounds in treating tuberculosis (Kantevari et al., 2011).

properties

IUPAC Name

4-amino-2-ethylsulfanyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-5-29-21-25-19(23)18-16(12-6-8-13(28-4)9-7-12)17-14(24-20(18)26-21)10-22(2,3)11-15(17)27/h6-9,16H,5,10-11H2,1-4H3,(H3,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUMPGDYNOXXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

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